molecular formula C12H14N2.HCl B1149854 DEOXYVACISINE HCl

DEOXYVACISINE HCl

Cat. No.: B1149854
M. Wt: 222.5 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

DEOXYVACISINE HCl is a cholinesterase and monoamine oxidase (MAO) inhibitor and a weak muscarinic receptors antagonist. In vitro: IC50 = 9.7x10-7 g/ml for cholinesterase activity. In vivo: LD50 (i.p. mice) dose blocks 52 % of cholinesterase activity. In vitro: 10-4 M result in 42.6 % inhibition of MAO activity, 10-3 M: 54 %. In isolated small intestine section, 10-6 g/ml and 10-5 g/ml moderately increase the contractions caused by ACh. On the contrary, contractions are inhibited by 10-4 g/ml. In consequence, this compound is a blocker of muscarinic cholinoreceptors located in isolated small intestine section. This explains its muscle relaxant effect. 100-130 mg/kg (i.p.) in mice cause breathing disruption then death by asphyxia. It has no significant effect on cholinoreceptors of the C.N.S. It does not prolong the quiver caused by arecholine, but doubles this caused by nicotine.

Properties

Molecular Formula

C12H14N2.HCl

Molecular Weight

222.5 g/mol

Appearance

White crystal powder

Purity

a‰¥ 98% TLC [silufol, chloroform, methanol (5:1)].

Synonyms

6,7,8,9-tetrahydro-11H-pyrido[2,1-b]- quinazoline hydrochloride

Origin of Product

United States

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